

# ME1111: A Technical Deep Dive into a Novel Topical Antifungal for Onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ME1111  |           |
| Cat. No.:            | B608955 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ME1111 is a novel, small-molecule antifungal agent currently in development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal infection of the nail. Developed by Meiji Seika Pharma Co., Ltd., ME1111 has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis. Its low molecular weight facilitates excellent nail penetration, a critical attribute for topical onychomycosis therapies. The mechanism of action of ME1111 has been identified as the selective inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial electron transport chain, leading to the disruption of fungal respiration and cell death. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and clinical development of ME1111.

## **Discovery and Development**

**ME1111** was identified through a screening program of an in-house compound library designed to discover novel antifungal agents with excellent nail penetration properties. The lead compound, a phenyl-pyrazole derivative, was optimized through structure-activity relationship (SAR) studies to yield **ME1111**.

#### **Mechanism of Action: Targeting Fungal Respiration**







**ME1111** exerts its antifungal activity through the specific inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, **ME1111** blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and ATP production, ultimately leading to fungal cell death.

Biochemical studies have demonstrated that **ME1111** is a highly selective inhibitor of dermatophyte SDH. The 50% inhibitory concentrations (IC50) of **ME1111** against SDH from Trichophyton rubrum and Trichophyton mentagrophytes are significantly lower than those for human SDH, indicating a favorable selectivity profile.

#### **Signaling Pathway Diagram**









Click to download full resolution via product page



• To cite this document: BenchChem. [ME1111: A Technical Deep Dive into a Novel Topical Antifungal for Onychomycosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608955#discovery-and-development-of-me1111-antifungal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com